(2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with isopropyl and methoxymethoxy groups. These structural features make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-isopropyl-4-(methoxymethoxy)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to introduce other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products Formed
Biaryls: Through Suzuki-Miyaura coupling
Phenols: Through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Through substitution reactions
Scientific Research Applications
(2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic aryl or vinyl halide .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.
4-Methoxyphenylboronic Acid: Similar to (2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid but lacks the isopropyl group.
5-Isopropyl-2-methoxyphenylboronic Acid: Another similar compound with slight variations in the substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both isopropyl and methoxymethoxy groups provides steric and electronic effects that can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C11H17BO4 |
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Molecular Weight |
224.06 g/mol |
IUPAC Name |
[4-(methoxymethoxy)-2-propan-2-ylphenyl]boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-8(2)10-6-9(16-7-15-3)4-5-11(10)12(13)14/h4-6,8,13-14H,7H2,1-3H3 |
InChI Key |
IRAZTYQOGLLVGB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)C(C)C)(O)O |
Origin of Product |
United States |
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